(,6Z)-3,7-Dimethyl-2,6-octadienyl cinnamate

odor threshold structure-odor relationship fragrance formulation

(,6Z)-3,7-Dimethyl-2,6-octadienyl cinnamate, commonly referred to as neryl cinnamate, is a terpenoid ester formed by condensation of the acyclic monoterpene alcohol nerol with cinnamic acid. It is a member of the broader cinnamic acid ester family that serves the fragrance, flavor, and cosmetic ingredient industries.

Molecular Formula C19H24O2
Molecular Weight 284.4 g/mol
CAS No. 71648-16-3
Cat. No. B12649911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(,6Z)-3,7-Dimethyl-2,6-octadienyl cinnamate
CAS71648-16-3
Molecular FormulaC19H24O2
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCOC(=O)C=CC1=CC=CC=C1)C)C
InChIInChI=1S/C19H24O2/c1-16(2)8-7-9-17(3)14-15-21-19(20)13-12-18-10-5-4-6-11-18/h4-6,8,10-14H,7,9,15H2,1-3H3/b13-12+,17-14-
InChIKeyJCWXWRIQSPDSKY-SQCSQLHISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neryl Cinnamate (CAS 71648-16-3): Structural Identity, Registry Status, and Procurement-Relevant Physicochemical Profile


(,6Z)-3,7-Dimethyl-2,6-octadienyl cinnamate, commonly referred to as neryl cinnamate, is a terpenoid ester formed by condensation of the acyclic monoterpene alcohol nerol with cinnamic acid [1]. It is a member of the broader cinnamic acid ester family that serves the fragrance, flavor, and cosmetic ingredient industries. As a Z (cis) geometric isomer of the E (trans) geranyl cinnamate, neryl cinnamate possesses a distinct spatial configuration at the C2–C3 olefinic bond of the monoterpene moiety that imparts differentiated organoleptic properties and stability behavior relative to its trans counterpart [2]. The compound is classified as a fragrance agent under EINECS 275-743-9, is registered on the EU REACH pre-registration inventory, and is listed on the US FDA Substance Registration System, confirming its established standing in regulated fragrance ingredient markets [3]. Computed physicochemical descriptors—molecular weight 284.4 g/mol, XLogP3-AA 5.6, estimated water solubility 0.04605 mg/L at 25 °C, and zero hydrogen bond donor count—collectively indicate a highly lipophilic, water-insoluble molecule suitable for oil-based or alcohol-based fragrance formulations [1][3].

Why Neryl Cinnamate Cannot Be Freely Interchanged with Geranyl, Linalyl, or Citronellyl Cinnamates in Fragrance and Bioactivity Applications


Despite sharing the molecular formula C₁₉H₂₄O₂ with several commercially available cinnamate esters, neryl cinnamate differs from its closest analogs in the stereochemistry or connectivity of the terpene alcohol subunit, and these structural variations produce measurable consequences for odor potency, stability, enzymatic synthesis efficiency, and even autoxidative degradation pathways. Geranyl cinnamate (CAS 71605-84-0) possesses an E-configured Δ2 double bond, whereas neryl cinnamate bears a Z-configuration; the corresponding parent alcohols geraniol and nerol exhibit odor thresholds of 14 ng/L and 60 ng/L, respectively, a >fourfold difference in air that underscores the olfactory impact of this single geometric change [1]. Linalyl cinnamate (CAS 78-37-5) incorporates a tertiary allylic alcohol (linalool) that is not esterified to a significant degree under standard lipase-catalyzed conditions, whereas primary alcohols such as nerol, geraniol, and citronellol achieve esterification degrees exceeding 95% [2]. Citronellyl cinnamate (CAS 10482-79-8), while also a primary alcohol ester, carries a reduced (saturated) C2–C3 bond that eliminates the conjugated diene system present in neryl cinnamate, altering both UV spectral properties and susceptibility to autoxidation [3]. Additionally, neryl cinnamate is documented as 'not found in nature,' unlike linalyl cinnamate, which is reported in lavender and other botanicals—a distinction that affects natural labeling and regulatory classification strategies [4]. These structural and physicochemical divergences mean that substitution without reformulation can shift fragrance character, reduce stability, alter enzymatic process yields, and change safety assessment parameters.

Quantitative Differentiation Evidence for Neryl Cinnamate (CAS 71648-16-3) Against Closest Structural Analogs


Z-Configuration of the Nerol Subunit Confers >Fourfold Difference in Parent Alcohol Odor Threshold Compared to the E-Isomer Geraniol

In a systematic structure-odor relationship study by Elsharif and Buettner (2018), the parent terpene alcohols geraniol (Z-isomer) and nerol (E-isomer) were directly compared for odor threshold in air via gas chromatography-olfactometry. Geraniol exhibited an odor threshold of 14 ng/L, while nerol—which forms the terpene backbone of neryl cinnamate—yielded an odor threshold of 60 ng/L [1]. This represents a 4.3-fold difference in odor potency attributable solely to the Z/E configuration at the C2–C3 double bond. While the study did not directly measure the odor thresholds of the cinnamate esters, the conserved spatial geometry of the terpene moiety in neryl cinnamate and geranyl cinnamate supports a class-level inference that the Z-configured ester will similarly exhibit altered odor potency and character relative to its E-configured analog. The study further demonstrated that the same Z/E configuration effect persisted across acetate ester derivatives (geranyl acetate vs. neryl acetate), reinforcing the generalizability of this geometric influence on olfactory properties [1].

odor threshold structure-odor relationship fragrance formulation Z/E isomerism

Enzymatic Esterification Efficiency: Nerol Achieves >95% Conversion Under Lipase Catalysis, Comparable to Geraniol and Citronellol but Inaccessible to Linalool

A foundational study of immobilized lipase selectivity demonstrated that the enzymatic esterification degree is profoundly influenced by the structure of the terpene alcohol substrate. Primary alcohols—citronellol, geraniol, and nerol—all achieved esterification degrees exceeding 95% under identical reaction conditions when esterified with butyric acid [1]. In contrast, secondary (menthol) and tertiary (linalool) alcohols were not esterified to any significant extent under the same enzyme system [1]. This finding directly impacts the synthetic accessibility of cinnamate esters: neryl cinnamate can be produced via lipase-catalyzed green chemistry with high efficiency comparable to geranyl and citronellyl cinnamates, whereas linalyl cinnamate cannot be synthesized via this enzymatic route and must rely on alternative chemical esterification methods. More recent work confirms this pattern: a green biocatalytic synthesis of (hydroxy)cinnamic monoterpenyl esters using Novozym 435 in 2-MeTHF achieved >87.84% yield for cinnamic monoterpenyl esters, with the reactivity order governed by the steric accessibility of the alcohol substrate [2].

enzymatic synthesis lipase catalysis esterification yield green chemistry

Autoxidation Susceptibility of the Nerol Subunit: Neryl Cinnamates Require Inert Atmosphere Storage at −20 °C to Prevent Degradation

Research on structurally related neryl cinnamates—specifically neryl ferulate and neryl p-coumarate isolated from Eremophila longifolia—revealed a pronounced autoxidative degradation of the nerol subunit that hindered initial purification and characterization efforts [1]. The investigators determined that autoxidation could be effectively arrested by storage under argon atmosphere at −20 °C [1]. Although this study examined neryl ferulate and neryl p-coumarate rather than neryl cinnamate itself, the autoxidation-prone structural feature is the nerol moiety (Z-3,7-dimethyl-2,6-octadien-1-ol), which is conserved across all neryl esters. By contrast, geranyl cinnamate has been successfully encapsulated in polycaprolactone nanoparticles and tested for antimicrobial release over 72 h, implying a different degradation profile for the E-isomer [2]. The Z-configured conjugated diene system in the nerol subunit is more sterically constrained and potentially more reactive toward oxygen than the extended trans configuration, consistent with the documented need for cold, oxygen-free storage of neryl-derived compounds [1]. This represents a material handling and shelf-life consideration that distinguishes neryl cinnamate from its geranyl analog.

autoxidation stability storage conditions handling protocols

Regulatory and Natural Occurrence Status: Neryl Cinnamate Is Documented as 'Not Found in Nature,' While Linalyl Cinnamate Occurs in Multiple Botanical Sources

According to aggregated occurrence data, neryl cinnamate is classified as 'not found in nature' [1]. This contrasts with linalyl cinnamate (CAS 78-37-5), which has been reported in lavender, cinnamon, basil, and other botanical sources, contributing to its FDA GRAS listing under 21 CFR § 172.515 as a synthetic flavoring substance [2][3]. Furthermore, neryl cinnamate carries the explicit recommendation 'not for flavor use' from authoritative fragrance ingredient databases, unlike citronellyl cinnamate, which has recommended fragrance concentrate usage levels up to 5.0000% [1][4]. This distinction directly impacts the regulatory pathway for any product containing these compounds: linalyl cinnamate benefits from an established safety assessment framework including RIFM evaluations confirming it is not genotoxic and lacks skin sensitization potential at current use levels, whereas neryl cinnamate has no published RIFM safety assessment and its oral/parenteral, dermal, and inhalation toxicity remain listed as 'not determined' [1][5].

natural occurrence regulatory classification natural labeling flavor regulation

Antifungal MIC Data Available for Geranyl Cinnamate (E-Isomer): No Published MIC Data Exist for Neryl Cinnamate—A Critical Data Gap for Antimicrobial Screening Programs

A direct head-to-head comparison of antimicrobial activity between neryl cinnamate and geranyl cinnamate is not available in the published literature. However, geranyl cinnamate (E-isomer) has been systematically evaluated for antifungal activity: it demonstrated a minimum inhibitory concentration (MIC) of 0.16 μL/mL against Candida albicans and concentrations exceeding 2.5 μL/mL against Aspergillus niger [1]. The geranyl cinnamate ester was also tested against Staphylococcus aureus and Escherichia coli, showing 'excellent antimicrobial activity with bactericidal effect' via MIC and agar diffusion assays [2]. For neryl cinnamate specifically, no peer-reviewed MIC, MBC, or zone-of-inhibition data have been published. Structurally related neryl esters—neryl ferulate and neryl p-coumarate—showed only 'moderate activity against various Gram-positive bacteria' and 'active only against Enterococcus faecium,' respectively [3]. The absence of published antimicrobial data for neryl cinnamate represents both a limitation for direct evidence-based selection and a research opportunity for laboratories seeking to profile under-characterized Z-isomer cinnamate esters.

antifungal activity MIC Candida albicans antimicrobial screening

Physicochemical Property Comparison: Neryl Cinnamate and Geranyl Cinnamate Share Computed XLogP and Molecular Weight, but Boiling Point Estimates Differ by ~23 °C

Computational and estimated physicochemical data reveal both similarities and differences between the Z- and E-isomers of 3,7-dimethyl-2,6-octadienyl cinnamate. Both compounds share identical molecular formulas (C₁₉H₂₄O₂), molecular weights (~284.4 g/mol), and computed XLogP3-AA values (5.6) [1][2]. However, estimated boiling points diverge: neryl cinnamate is predicted at 407.7 ± 24.0 °C at 760 mmHg, while geranyl cinnamate is estimated at 384.0 °C at 760 mmHg [1][3]. This ~23 °C difference in boiling point estimation, while derived from computational models, reflects the conformational distinction between the more compact Z-configured neryl chain and the extended E-configured geranyl chain, which influences intermolecular van der Waals interactions. The Good Scents Company reports an alternative boiling point estimate for geranyl cinnamate of 407–408 °C, which overlaps with the neryl cinnamate estimate, indicating model-dependent variability that warrants experimental verification [3]. For practical procurement, the water solubility estimate of 0.04605 mg/L at 25 °C for neryl cinnamate confirms that both isomers are practically water-insoluble and require organic solvent or oil-based formulation [1].

boiling point XLogP physicochemical properties volatility

Evidence-Backed Application Scenarios Where Neryl Cinnamate (CAS 71648-16-3) Offers Differentiated Value Over Closest Analogs


Fragrance Accord Differentiation: Exploiting the Altered Odor Potency of the Z-Configured Nerol Backbone for Softer, Fresher Floral Notes

Perfumers seeking to modulate the olfactory intensity of cinnamate-based floral accords can exploit the >fourfold difference in odor threshold between nerol-derived and geraniol-derived esters. The parent alcohol nerol has an odor threshold of 60 ng/L, versus 14 ng/L for geraniol, as established by gas chromatography-olfactometry [1]. Neryl cinnamate, carrying the Z-configured nerol backbone, is therefore predicted to contribute a softer, fresher, and potentially 'wetter' floral tonality compared to the more potent, warmer, and balsamic character of geranyl cinnamate [1][2]. This scenario is most relevant for fine fragrance compositions where precise odor intensity tuning is required and where neryl cinnamate can serve as a lower-impact alternative to geranyl cinnamate without altering the molecular weight or cinnamate core chemistry.

Enzymatic Green Chemistry Synthesis: Selecting Neryl Cinnamate for Lipase-Catalyzed Production Routes Where Linalyl Cinnamate Is Synthetically Inaccessible

Research and industrial laboratories pursuing sustainable, enzyme-catalyzed esterification of cinnamic acid with terpene alcohols should prioritize neryl cinnamate over linalyl cinnamate. Published data demonstrate that primary terpene alcohols including nerol achieve >95% esterification under lipase catalysis, whereas the tertiary alcohol linalool is not esterified under identical conditions [1]. More recent green biocatalytic approaches using Novozym 435 in biomass-derived solvent 2-MeTHF achieved >87.84% yield for cinnamic monoterpenyl esters [2]. This synthetic accessibility advantage means neryl cinnamate can be produced via a one-step enzymatic route compatible with 'natural' labeling frameworks, whereas linalyl cinnamate requires chemical esterification methods that may not meet natural certification requirements.

Cold-Chain and Inert-Atmosphere Storage Protocols: Differentiated Handling for Neryl Cinnamate in Stability-Sensitive Formulations

Formulators and supply chain managers handling neryl cinnamate must implement storage protocols that account for the documented autoxidation sensitivity of the nerol subunit. Evidence from structurally analogous neryl esters (neryl ferulate, neryl p-coumarate) demonstrates that autoxidation can be arrested by storage under argon at −20 °C [1]. In contrast, geranyl cinnamate has been successfully encapsulated in polycaprolactone nanoparticles with colloidal stability maintained over 60 days at ambient conditions [2]. For applications where formulation stability is paramount—such as long-shelf-life consumer products or encapsulated fragrance delivery systems—the different oxidative stability profiles of neryl versus geranyl cinnamate must be factored into ingredient selection, packaging design (e.g., nitrogen-flushed containers), and distribution logistics.

Research-Grade Procurement for Structure-Activity Relationship (SAR) Studies: Neryl Cinnamate as an Under-Characterized Z-Isomer Probe for Antimicrobial Screening

Academic and industrial antimicrobial discovery programs seeking to profile the complete stereochemical space of cinnamic acid monoterpenyl esters should include neryl cinnamate as a Z-isomer comparator. While geranyl cinnamate has published MIC values (0.16 μL/mL against C. albicans; >2.5 μL/mL against A. niger) and toxicity classification (OECD category 5), neryl cinnamate currently has no published antimicrobial or toxicity data [1][2]. The structurally related neryl ferulate and neryl p-coumarate show only moderate and narrow-spectrum antibacterial activity, respectively . Procuring neryl cinnamate for primary antimicrobial screening therefore fills a documented data gap and enables direct Z-vs-E isomer comparison studies that may reveal stereochemistry-dependent bioactivity trends within the cinnamate ester class.

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